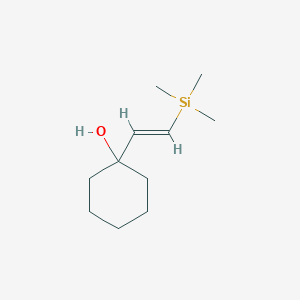
1-(2-(Trimethylsilyl)vinyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a trimethylsilyl vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the trimethylsilyl group to the vinyl position of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Trimethylsilyl)vinyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or osmium tetroxide can be used.
Reduction: Lithium aluminium hydride (LiAlH4) is commonly employed.
Substitution: Trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) can be used for silylation reactions.
Major Products
The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-(Trimethylsilyl)vinyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule, facilitating complex synthetic routes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
1-Trimethylsilylcyclohexanol: Similar structure but without the vinyl group.
2-Trimethylsilylcyclohexanol: Similar structure with the trimethylsilyl group at a different position.
Uniqueness
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is unique due to the presence of both the trimethylsilyl and vinyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and industry .
Propiedades
Fórmula molecular |
C11H22OSi |
|---|---|
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
1-[(E)-2-trimethylsilylethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h9-10,12H,4-8H2,1-3H3/b10-9+ |
Clave InChI |
AWHIZKVFNVNTPS-MDZDMXLPSA-N |
SMILES isomérico |
C[Si](C)(C)/C=C/C1(CCCCC1)O |
SMILES canónico |
C[Si](C)(C)C=CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


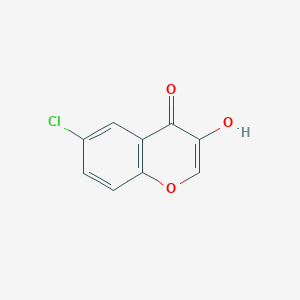

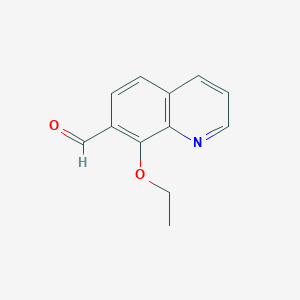

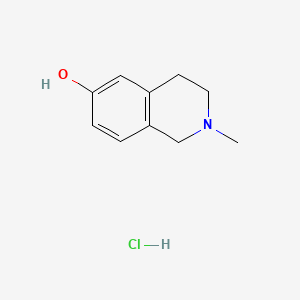
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)
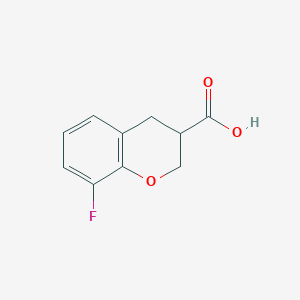
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)



